molecular formula C6H13NO2 B12283283 3-Methyl-L-valine-d9

3-Methyl-L-valine-d9

Cat. No.: B12283283
M. Wt: 140.23 g/mol
InChI Key: NPDBDJFLKKQMCM-JHIKRMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-L-valine-d9 is a deuterated form of 3-Methyl-L-valine, an amino acid derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in metabolic studies and environmental pollutant detection. The chemical formula for this compound is C6H14ClNO2, and it is often used in its hydrochloride form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methyl-L-valine-d9 can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, where an aldehyde reacts with cyanide in the presence of ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid .

Another method involves the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature . These methods are advantageous over traditional chemical synthesis, providing higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-L-valine-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Methyl-L-valine-d9 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Applied in the detection of environmental pollutants and as a standard for analytical methods.

Mechanism of Action

The mechanism of action of 3-Methyl-L-valine-d9 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    L-Valine: A non-deuterated form of 3-Methyl-L-valine, commonly found in proteins and used in nutritional supplements.

    DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.

Uniqueness

3-Methyl-L-valine-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1/i1D3,2D3,3D3

InChI Key

NPDBDJFLKKQMCM-JHIKRMASSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C(=O)O)N

Origin of Product

United States

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